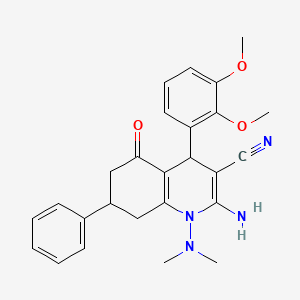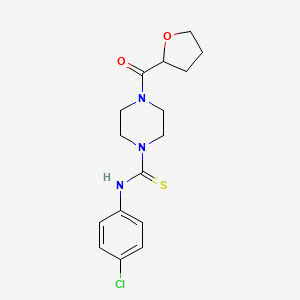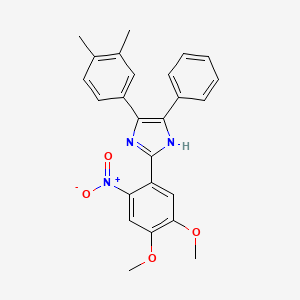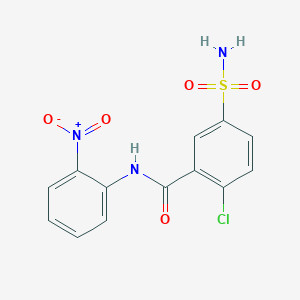![molecular formula C18H26ClN5O2 B3964753 2-{4-[4-(4-morpholinyl)-2-quinazolinyl]-1-piperazinyl}ethanol hydrochloride](/img/structure/B3964753.png)
2-{4-[4-(4-morpholinyl)-2-quinazolinyl]-1-piperazinyl}ethanol hydrochloride
Overview
Description
2-{4-[4-(4-morpholinyl)-2-quinazolinyl]-1-piperazinyl}ethanol hydrochloride, also known as MPQP, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields.
Mechanism of Action
The mechanism of action of 2-{4-[4-(4-morpholinyl)-2-quinazolinyl]-1-piperazinyl}ethanol hydrochloride is not fully understood, but it is believed to involve the inhibition of various signaling pathways such as PI3K/Akt and MAPK/ERK. This compound has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects such as inducing apoptosis, inhibiting angiogenesis, improving cardiac function, and improving cognitive function. This compound has also been shown to have vasodilatory effects and reduce blood pressure.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{4-[4-(4-morpholinyl)-2-quinazolinyl]-1-piperazinyl}ethanol hydrochloride in lab experiments is its potential therapeutic applications in various fields. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for 2-{4-[4-(4-morpholinyl)-2-quinazolinyl]-1-piperazinyl}ethanol hydrochloride research. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its pharmacokinetics and pharmacodynamics to determine the optimal dosage and administration route. Additionally, this compound could be studied in combination with other drugs to enhance its therapeutic effects. Finally, this compound could be studied for its potential applications in other fields such as immunology and infectious diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of this compound.
Scientific Research Applications
2-{4-[4-(4-morpholinyl)-2-quinazolinyl]-1-piperazinyl}ethanol hydrochloride has been studied for its potential therapeutic applications in various fields such as cancer, cardiovascular diseases, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular research, this compound has been shown to have vasodilatory effects and improve cardiac function. In neurological research, this compound has been shown to have neuroprotective effects and improve cognitive function.
properties
IUPAC Name |
2-[4-(4-morpholin-4-ylquinazolin-2-yl)piperazin-1-yl]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2.ClH/c24-12-9-21-5-7-23(8-6-21)18-19-16-4-2-1-3-15(16)17(20-18)22-10-13-25-14-11-22;/h1-4,24H,5-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZAKXSMPFDGKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC3=CC=CC=C3C(=N2)N4CCOCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3964676.png)

![5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964695.png)
![4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964713.png)
![N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-4-methylbenzamide](/img/structure/B3964722.png)

![2,4-dichloro-N-cyclohexyl-5-[(diethylamino)sulfonyl]benzamide](/img/structure/B3964733.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-7-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3964740.png)


![1-(2,4-dichlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrochloride](/img/structure/B3964763.png)
![2-{[2-(2-methoxyphenoxy)propanoyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3964770.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[3-(3-pyridinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B3964772.png)